2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid is an organic compound with a complex structure that includes a quinoline core, an aminophenyl group, and a carboxylic acid functional group
Mechanism of Action
Target of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains
Mode of Action
Related compounds have been suggested to exert their effects through membrane perturbation and intracellular interactions . This could involve disrupting the integrity of the bacterial cell membrane or interfering with essential intracellular processes, leading to bacterial cell death.
Biochemical Pathways
It’s known that heterocyclic aromatic amines, which this compound is a part of, undergo metabolic activation by n-hydroxylation of the exocyclic amine groups to produce reactive intermediates, which are implicated in dna damage and genotoxicity .
Pharmacokinetics
These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in vivo .
Result of Action
Related compounds have shown potent antibacterial activity, suggesting that this compound may also exert bactericidal effects .
Biochemical Analysis
Biochemical Properties
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and endogenous compounds . The nature of these interactions can vary, with some leading to the inhibition of enzyme activity, while others may result in activation or modulation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and metabolic activity over time.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and alterations in normal physiological functions. Threshold effects have been reported, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels depend on the specific pathways involved and the overall metabolic context within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . For example, certain transporters may facilitate the uptake of the compound into specific cell types, while binding proteins may sequester it within particular cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment . For instance, localization to the nucleus may allow the compound to influence gene expression, while localization to the mitochondria may affect metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminophenyl group and the carboxylic acid functional group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Aminophenyl Group: This step may involve a Friedel-Crafts acylation reaction, where an aminophenyl group is introduced to the quinoline core using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups to the aminophenyl moiety.
Scientific Research Applications
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cancer cell growth.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor properties.
2-(4-Aminophenyl)benzimidazole: Used in medicinal chemistry for its antimicrobial and antitumor activities.
Uniqueness
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid is unique due to its specific quinoline core structure, which imparts distinct electronic properties and biological activities. Its combination of an aminophenyl group and a carboxylic acid functional group further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2,19H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGUHLACAQIMPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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